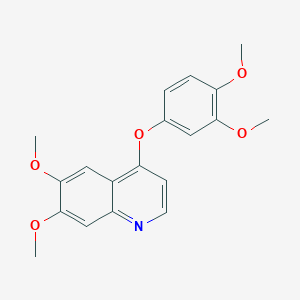
Purealidin N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Purealidin N is a natural product found in Pseudoceratina with data available.
Scientific Research Applications
Bromotyrosine Alkaloids and Cytotoxic Activity
Research on bromotyrosine alkaloids, including purealidin N, has revealed their cytotoxic properties. These compounds, often derived from marine sponges, show moderate cytotoxic activity, which is significant for potential therapeutic applications (Tabudravu & Jaspars, 2002).
Inhibition of Cytoplasmic Dynein Heavy Chain
This compound and its analogues have been studied for their ability to inhibit the cytoplasmic dynein heavy chain, which plays crucial roles in cellular processes. This inhibition is linked with effective antiproliferative activity against certain cell lines, highlighting its potential in cancer research (Zhu et al., 2006).
Antimicrobial Activities
Studies on bromotyrosine alkaloids like this compound have demonstrated their antimicrobial properties. These compounds exhibit in vitro activity against various bacterial strains, including E. coli and S. aureus, suggesting their potential use in developing new antimicrobial agents (Tilvi et al., 2004).
Antiparasitic Properties
Research on bromotyrosine derivatives from marine sponges, including this compound, has shown selective antiparasitic activities against parasites like Leishmania and Plasmodium, highlighting their potential in antiparasitic drug development (Galeano et al., 2011).
Quorum Sensing Inhibition and Antifouling Activities
Bromotyrosine metabolites, such as this compound, exhibit quorum sensing inhibition (QSi) and antifouling activities. These properties are particularly relevant in the context of bacterial communication and biofilm formation, making these compounds interesting for further exploration in the field of microbiology and marine ecology (Tintillier et al., 2020).
Synthesis Approaches
The synthesis of this compound and its analogues has been a subject of research, providing insights into chemical processes and the potential for creating derivatives with enhanced biological activities. This research is crucial for drug development and understanding the structure-activity relationships of these compounds (Boehlow et al., 2001).
Non-Competitive Inhibition of Acetylcholinesterase
Bromotyrosine alkaloids, including this compound, have been found to exhibit non-competitive inhibition of acetylcholinesterase. This enzyme inhibition is significant for understanding neurological functions and developing treatments for conditions like Alzheimer's disease (Olatunji et al., 2014).
Properties
Molecular Formula |
C15H16Br2N4O4 |
|---|---|
Molecular Weight |
476.12 g/mol |
IUPAC Name |
(2Z)-3-(3,5-dibromo-2-hydroxy-4-methoxyphenyl)-2-hydroxyimino-N-[2-(1H-imidazol-5-yl)ethyl]propanamide |
InChI |
InChI=1S/C15H16Br2N4O4/c1-25-14-10(16)4-8(13(22)12(14)17)5-11(21-24)15(23)19-3-2-9-6-18-7-20-9/h4,6-7,22,24H,2-3,5H2,1H3,(H,18,20)(H,19,23)/b21-11- |
InChI Key |
CYOSZNPFDIXSCJ-NHDPSOOVSA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1Br)O)C/C(=N/O)/C(=O)NCCC2=CN=CN2)Br |
Canonical SMILES |
COC1=C(C=C(C(=C1Br)O)CC(=NO)C(=O)NCCC2=CN=CN2)Br |
synonyms |
purealidin N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



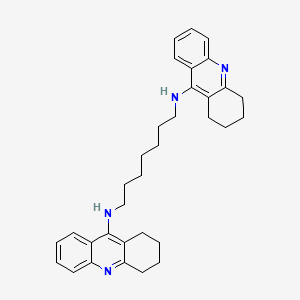


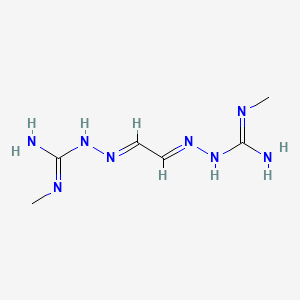
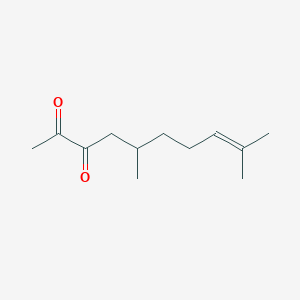
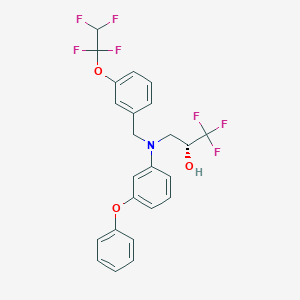
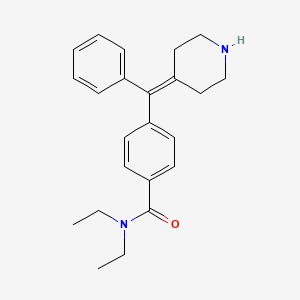
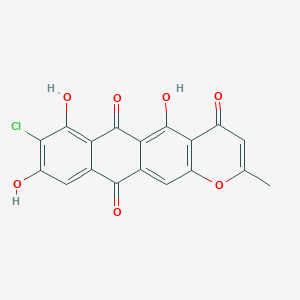

![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(1,3-benzothiazol-2-ylsulfanyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1243122.png)
![(8aR,12aS,13aS)-12-ethylsulfonyl-3-methoxy-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine](/img/structure/B1243124.png)

